molecular formula C13H11N5O4 B2964209 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 887865-91-0

2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2964209
CAS No.: 887865-91-0
M. Wt: 301.262
InChI Key: FNWQYLGXHQKRJZ-UHFFFAOYSA-N
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrrolidinone ring, a pyridine ring, and an oxadiazole ring, making it a versatile molecule for various applications.

Scientific Research Applications

2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the individual ring systems. The pyrrolidinone ring can be synthesized through the cyclization of amino acids or their derivatives. The pyridine ring is often introduced via a condensation reaction involving aldehydes and ammonia or amines. The oxadiazole ring is usually formed through the cyclization of hydrazides with carboxylic acids or their derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used in the industrial synthesis include strong acids or bases, organic solvents, and catalysts to facilitate the various cyclization and condensation reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
  • 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide

Uniqueness

What sets 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide apart from similar compounds is its specific substitution pattern, which can lead to unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O4/c19-9(7-18-10(20)3-4-11(18)21)15-13-17-16-12(22-13)8-2-1-5-14-6-8/h1-2,5-6H,3-4,7H2,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWQYLGXHQKRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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